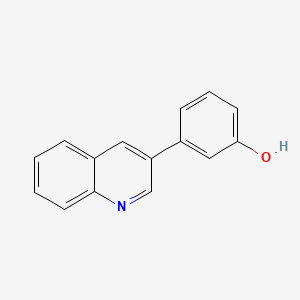

3-Quinolin-3-ylphenol

Description

Significance of the Quinoline (B57606) Scaffold in Heterocyclic Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of heterocyclic chemistry. Current time information in Bangalore, IN.unesp.brnih.govmdpi.comnih.govscielo.br First isolated from coal tar in 1834, its derivatives are found in numerous natural products, particularly alkaloids with significant biological activities. mdpi.com The presence of the nitrogen atom in the ring system imparts a level of polarity and the ability to form hydrogen bonds, which is crucial for molecular interactions. nih.gov

The versatility of the quinoline ring allows for a wide range of chemical modifications, enabling the fine-tuning of its electronic and steric properties. mdpi.com This has led to the development of a vast library of quinoline derivatives with applications spanning medicinal chemistry, materials science, and industrial chemistry. Current time information in Bangalore, IN.mdpi.com In medicinal chemistry, the quinoline nucleus is a well-established pharmacophore, forming the core of drugs with antibacterial, antiviral, anticancer, and antimalarial properties. Current time information in Bangalore, IN.nih.govnih.govresearchgate.net In materials science, quinoline derivatives are investigated for their potential in organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices due to their excellent electron transport and luminescent properties. unesp.brnih.gov

The Phenolic Moiety in Functional Organic Molecules

The phenolic moiety, characterized by a hydroxyl group directly attached to an aromatic ring, is another fundamental building block in the design of functional organic molecules. nih.govbohrium.comrsc.org Phenolic compounds are widespread in nature and are known for their antioxidant properties, which are attributed to the ability of the hydroxyl group to donate a hydrogen atom and stabilize free radicals through resonance. rsc.orgsmolecule.com

Beyond their antioxidant capacity, phenols are crucial in the synthesis of a wide array of value-added chemicals, including pharmaceuticals, agrochemicals, and polymers. bohrium.com The hydroxyl group can participate in hydrogen bonding and act as a proton donor, influencing the solubility, crystallinity, and binding affinity of the molecule. nih.gov The reactivity of the phenolic ring allows for various electrophilic substitution reactions, providing a handle for further functionalization. bohrium.com In materials science, the ability of phenols to chelate metal ions and participate in self-assembly processes has led to the creation of advanced functional materials with applications in catalysis and biomedicine. nih.govontosight.ai

Rationale for Investigating 3-Quinolin-3-ylphenol within Advanced Chemical Sciences

The strategic combination of a quinoline ring and a phenolic group within a single molecule, as seen in this compound, presents a compelling case for its investigation in advanced chemical sciences. The direct linkage of these two moieties is expected to result in a molecule with a unique set of properties arising from the electronic communication between the electron-donating phenolic hydroxyl group and the electron-accepting quinoline ring system.

The rationale for investigating this compound and its derivatives is multifaceted:

Modulation of Photophysical Properties: The interaction between the phenol (B47542) and quinoline systems can lead to interesting photophysical behaviors, such as intramolecular charge transfer (ICT), which can influence the fluorescence and solvatochromic properties of the molecule. unesp.brresearchgate.net The position of the linkage is crucial; in the case of this compound, the meta-substitution pattern will dictate the extent of electronic conjugation and, consequently, its absorption and emission characteristics. Studies on related quinoline derivatives have shown that the nature and position of substituents significantly affect their photophysical properties. unesp.brmdpi.com

Potential for Enhanced Biological Activity: Both quinoline and phenol moieties are independently associated with a broad spectrum of biological activities. nitw.ac.in Their combination in this compound could lead to synergistic or novel biological effects. For instance, the compound could be explored for its potential as an anticancer, antimicrobial, or antiviral agent, leveraging the established activities of its constituent parts. nitw.ac.in

Development of Novel Functional Materials: The presence of both a hydrogen bond donor (phenol) and acceptor (quinoline nitrogen) in this compound makes it an excellent candidate for the construction of supramolecular assemblies and functional materials. nih.govmdpi.comnih.gov These materials could find applications as sensors, catalysts, or in the development of new crystalline structures with tailored properties.

While specific research on this compound is not extensively documented in publicly available literature, its structural motifs are present in a variety of more complex molecules that have been synthesized and studied. The synthesis of such quinolinylphenols can be achieved through various organic reactions, and their study provides valuable insights into structure-property relationships.

Table 1: Investigated Properties of Related Quinolylphenol Derivatives

| Derivative Class | Investigated Properties | Research Focus |

| 2-(Quinolin-2-yl)phenol derivatives | Synthesis, Crystal Structure, Biological Activity | Exploration of antimicrobial, antifungal, and anticancer properties. |

| 4-(Quinolin-2-yl)phenol derivatives | Photophysical Properties, Synthesis | Study of solvatochromism and potential for use in optoelectronic devices. unesp.br |

| 2-(3-(Hydroxymethyl)quinolin-2-yl)phenol derivatives | Synthesis, Crystal Structure, Supramolecular Interactions | Analysis of hydrogen bonding and crystal packing. nih.gov |

| Benzofuro[3,2-c]quinoline derivatives (from phenolic precursors) | Synthesis, Antileukemia Activity | Development of novel anticancer agents. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H11NO |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

3-quinolin-3-ylphenol |

InChI |

InChI=1S/C15H11NO/c17-14-6-3-5-11(9-14)13-8-12-4-1-2-7-15(12)16-10-13/h1-10,17H |

InChI Key |

OZYKJEDEMXCWIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C3=CC(=CC=C3)O |

Origin of Product |

United States |

Chemical Reactivity and Advanced Transformations of 3 Quinolin 3 Ylphenol

Reactions Involving the Quinoline (B57606) Nitrogen Atom

The nitrogen atom in the quinoline ring of 3-Quinolin-3-ylphenol possesses a lone pair of electrons, rendering it basic and nucleophilic. This characteristic allows for a range of reactions that directly involve the heteroatom.

Salt Formation: As a weak base (pKa of quinoline is 4.9), the nitrogen atom readily reacts with acids to form quinolinium salts. tutorsglobe.com This protonation can alter the electronic properties of the quinoline ring, influencing the regioselectivity of subsequent reactions.

Quaternization: The nitrogen atom can be alkylated by reacting with alkyl halides to form N-alkylquinolinium salts. tutorsglobe.comacs.org These quaternary salts are stable and can be isolated as crystalline solids. tutorsglobe.com The N-acyl analogues, formed with acyl halides, are generally less stable and can be susceptible to hydrolysis. tutorsglobe.com The formation of these salts modifies the steric and electronic environment of the molecule, which can be exploited in further synthetic steps.

| Reaction Type | Reagent Example | Product Type |

| Salt Formation | Hydrochloric Acid (HCl) | 3-(3-Hydroxyphenyl)quinolinium chloride |

| Quaternization | Methyl Iodide (CH₃I) | 1-Methyl-3-(3-hydroxyphenyl)quinolinium iodide |

Electrophilic and Nucleophilic Aromatic Substitutions on the Quinoline and Phenol (B47542) Rings

The hybrid structure of this compound presents multiple sites for aromatic substitution, with reactivity dictated by the electronic nature of the two different ring systems.

Electrophilic Aromatic Substitution (EAS):

The phenol ring is highly activated towards electrophilic attack due to the strong electron-donating nature of the hydroxyl group, which directs substitution to the ortho and para positions. In contrast, the quinoline ring is deactivated towards electrophiles because of the electron-withdrawing effect of the nitrogen atom. Electrophilic substitution on the quinoline ring typically occurs on the benzene (B151609) portion, which is more electron-rich than the pyridine (B92270) portion, favoring positions 5 and 8. tutorsglobe.comresearchgate.netquimicaorganica.org

In this compound, the phenolic -OH group will strongly direct electrophiles to the positions ortho and para to it (positions 2, 4, and 6 of the phenol ring). The quinoline ring itself will be less reactive, but if forced, substitution would likely occur at the 5 and 8 positions.

Common electrophilic substitution reactions include:

Halogenation: Reactions with bromine or chlorine, often under mild conditions for the phenol ring, can introduce halogen atoms. For instance, metal-free protocols have been developed for the regioselective halogenation of substituted quinolines. researchgate.net

Nitration: Treatment with nitric acid can introduce a nitro group, a versatile functional group for further transformations.

Sulfonation: Reaction with sulfuric acid leads to the formation of sulfonic acid derivatives. researchgate.net

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic substitution is favored on the electron-deficient pyridine ring of the quinoline moiety, particularly at positions 2 and 4. tutorsglobe.comresearchgate.netquimicaorganica.org This reactivity is enhanced if a good leaving group, such as a halogen, is present at these positions. The reaction proceeds through an addition-elimination mechanism involving a stable anionic intermediate. quimicaorganica.org The phenol ring is generally not susceptible to SNAr unless activated by strong electron-withdrawing groups.

Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key functional handle for a variety of chemical modifications, allowing for the synthesis of ethers and esters.

Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis, where the corresponding phenoxide reacts with an alkyl halide. This modification can alter the solubility and electronic properties of the molecule.

Esterification: The phenol can be acylated to form esters using reagents such as acid chlorides or anhydrides. google.comresearchgate.net This reaction is often catalyzed by a base. Esterification can serve to protect the hydroxyl group or to introduce new functionalities.

| Modification | Reagent | Product Class |

| Etherification | Alkyl Halide (e.g., Ethyl Bromide) + Base | Alkyl Phenyl Ether |

| Esterification | Acyl Chloride (e.g., Acetyl Chloride) + Base | Phenyl Ester |

Derivatization Strategies for Structural Diversification

The structural framework of this compound allows for extensive diversification through modern synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions. nih.govresearchgate.netwikipedia.org These methods are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net

To utilize these strategies, a halogen atom is typically first introduced onto either the quinoline or the phenol ring via electrophilic substitution (e.g., bromination). This halo-derivative then serves as a substrate for various cross-coupling reactions.

Suzuki-Miyaura Coupling: Palladium-catalyzed reaction of a halo-derivative with a boronic acid or ester to form a new C-C bond, enabling the introduction of various aryl or vinyl groups. nih.govmdpi.com

Heck Coupling: Palladium-catalyzed reaction with an alkene to introduce a substituted vinyl group. nih.gov

Sonogashira Coupling: Palladium-catalyzed reaction with a terminal alkyne to install an alkynyl moiety.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction to form C-N bonds, allowing for the introduction of amine functionalities.

These reactions provide access to a vast array of derivatives with tailored electronic and steric properties, which is crucial for applications in medicinal chemistry and materials science. rsc.orgnih.gov The synthesis of quinoline derivatives through multicomponent reactions is another efficient strategy for achieving structural diversity. rsc.org

| Coupling Reaction | Coupling Partner | Bond Formed | Introduced Group |

| Suzuki-Miyaura | Arylboronic acid | C-C | Aryl |

| Heck | Alkene | C-C | Vinyl |

| Sonogashira | Terminal Alkyne | C-C | Alkynyl |

| Buchwald-Hartwig | Amine | C-N | Amino |

Oxidative and Reductive Transformations

The quinoline and phenol moieties exhibit distinct behaviors under oxidative and reductive conditions.

Reductive Transformations:

The quinoline ring can be selectively reduced. Catalytic hydrogenation typically reduces the pyridine ring preferentially over the benzene ring. tutorsglobe.com

Partial Reduction: Using catalysts like platinum or palladium on carbon, or through transfer hydrogenation, the pyridine ring can be reduced to yield the corresponding 1,2,3,4-tetrahydroquinoline (B108954) derivative. youtube.comnih.govacs.orgnih.govrsc.org This transformation converts the planar, aromatic quinoline system into a more flexible, non-aromatic heterocyclic structure. nih.gov

Complete Reduction: Under more forcing conditions, both rings can be reduced, leading to decahydroquinoline.

Oxidative Transformations:

The quinoline ring is generally resistant to oxidation. tutorsglobe.com However, under harsh conditions with strong oxidizing agents like potassium permanganate, the benzene ring can be cleaved to yield pyridine-2,3-dicarboxylic acid (quinolinic acid). researchgate.net

The phenolic ring is more susceptible to oxidation. Depending on the oxidant and reaction conditions, various products can be formed, including quinones or products from oxidative coupling. The specific oxidative behavior of the phenol ring in this compound would be influenced by the presence of the quinoline substituent.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the definitive structural assignment of organic molecules in solution. For 3-Quinolin-3-ylphenol, both ¹H and ¹³C NMR would provide critical information regarding the chemical environment of each proton and carbon atom, respectively.

In a hypothetical ¹H NMR spectrum, the aromatic protons of the quinoline (B57606) and phenol (B47542) rings would appear in the downfield region, typically between 7.0 and 9.0 ppm. The specific chemical shifts and coupling constants (J-values) would allow for the assignment of each proton. For instance, the protons on the quinoline ring often exhibit characteristic splitting patterns that can be analyzed to confirm the substitution pattern. The phenolic hydroxyl proton would likely appear as a broad singlet, the chemical shift of which would be sensitive to solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts would indicate the nature of the carbon environments (e.g., aromatic, substituted). Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish proton-proton and proton-carbon correlations, respectively, thereby confirming the connectivity of the molecular framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: This table is predictive and not based on experimental data for the specific compound)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Quinoline Protons | 7.5 - 9.0 | 120 - 150 |

| Phenol Protons | 6.8 - 7.5 | 115 - 160 |

| Phenolic OH | Variable (broad singlet) | - |

Advanced Mass Spectrometry Techniques for Molecular Structure Confirmation

Advanced mass spectrometry (MS) techniques are crucial for determining the molecular weight and elemental composition of a compound, as well as providing information about its fragmentation pathways. For this compound, high-resolution mass spectrometry (HRMS) would be used to obtain a highly accurate mass measurement, which in turn would confirm its molecular formula (C₁₅H₁₁NO).

Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable for generating the molecular ion. Tandem mass spectrometry (MS/MS) experiments would involve the isolation and fragmentation of the molecular ion to produce a characteristic fragmentation pattern. The analysis of these fragments would provide valuable structural information, helping to confirm the connectivity of the quinoline and phenol moieties.

Single Crystal X-ray Diffraction Analysis for Solid-State Structure and Conformational Studies

The analysis would reveal the dihedral angle between the quinoline and phenol rings, which is a key conformational feature. Furthermore, the crystal packing could be analyzed to identify and characterize any intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and the quinoline nitrogen, or π-π stacking interactions between the aromatic rings. This information is vital for understanding the supramolecular chemistry of the compound. While crystal structures for related molecules like 2-(2-hydroxyphenyl)quinoline-6-sulfonamide are available, data for this compound itself is not present in the reviewed literature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show a characteristic broad absorption band for the O-H stretching vibration of the phenolic group, typically in the region of 3200-3600 cm⁻¹.

Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while C=C and C=N stretching vibrations of the quinoline and phenol rings would be observed in the 1400-1650 cm⁻¹ region. The C-O stretching of the phenol would also give a characteristic band, usually around 1200 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations. The combination of IR and Raman data would allow for a comprehensive analysis of the vibrational modes of this compound.

Table 2: Expected IR Absorption Bands for this compound (Note: This table is predictive and not based on experimental data for the specific compound)

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Phenol) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aromatic C=C/C=N Stretch | 1400 - 1650 | Medium to Strong |

| C-O Stretch (Phenol) | 1150 - 1250 | Strong |

Electronic Absorption (UV-Vis) and Emission (Fluorescence) Spectroscopy for Photophysical Properties

UV-Visible absorption and fluorescence emission spectroscopy are used to investigate the electronic transitions and photophysical properties of a molecule. Quinoline and phenol are both chromophores, and their conjugation in this compound would result in characteristic absorption bands in the UV region.

The UV-Vis spectrum would likely exhibit multiple absorption maxima corresponding to π-π* and n-π* electronic transitions within the aromatic system. The exact position of these maxima (λ_max) would be influenced by the solvent polarity.

Many quinoline derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence emission. The fluorescence spectrum, including the emission maximum (λ_em) and quantum yield, would provide insights into the excited state properties of the molecule. Solvatochromism studies, where spectra are recorded in a range of solvents with varying polarities, could reveal information about the charge distribution in the ground and excited states.

Circular Dichroism Spectroscopy (if chiral derivatives are studied)

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules. As this compound itself is not chiral, it would not exhibit a CD spectrum. However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a chiral substituent, CD spectroscopy would be a powerful tool to investigate their stereochemical properties. The technique measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of chiral molecules in solution. To date, no studies on chiral derivatives of this compound have been reported in the searched literature.

Computational and Theoretical Investigations of 3 Quinolin 3 Ylphenol

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to investigating the molecular properties of 3-Quinolin-3-ylphenol. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine its stable molecular geometry and electronic structure. scirp.org DFT, particularly with functionals like B3LYP, has proven effective for a wide range of organic molecules, including quinoline (B57606) and phenol (B47542) derivatives. imist.mamdpi.com

The process begins with geometry optimization, where computational algorithms search for the lowest energy conformation of the molecule. mdpi.com This procedure identifies the most stable arrangement of atoms by calculating forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The output of this optimization provides key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, this would involve determining the precise spatial relationship between the quinoline and phenol rings. Theoretical studies on similar aromatic compounds have shown that DFT methods can predict these parameters with high accuracy, often in good agreement with experimental data from techniques like X-ray crystallography. imist.ma

Table 1: Representative Theoretical Methods for Molecular Structure Calculation

| Computational Method | Basis Set Example | Typical Application |

|---|---|---|

| Density Functional Theory (DFT) | 6-311++G(d,p) | Geometry Optimization, Electronic Properties |

| Ab initio (e.g., Hartree-Fock) | cc-pVTZ | Initial geometry, Wavefunction analysis |

This table represents common methods used in computational chemistry; specific choices may vary based on the desired accuracy and computational cost.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com

The energy of the HOMO is associated with the molecule's ionization potential and its nucleophilicity, while the LUMO's energy relates to the electron affinity and electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. researchgate.net

For this compound, FMO analysis would map the distribution of the HOMO and LUMO across the molecular structure. It is anticipated that the HOMO would be localized on the electron-rich phenol ring, while the LUMO might be distributed over the electron-accepting quinoline system. This distribution helps in predicting how the molecule will interact with other reagents. Global reactivity descriptors, calculated from HOMO and LUMO energies, provide quantitative measures of reactivity. researchgate.net

Table 2: Global Reactivity Descriptors from FMO Analysis

| Descriptor | Formula | Chemical Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | Electron donating/accepting tendency |

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactive behavior. mdpi.com The MEP map illustrates the electrostatic potential on the electron density surface, providing a guide to the electrophilic and nucleophilic sites of a molecule. researchgate.net

The MEP surface is color-coded to represent different potential values. Regions of negative electrostatic potential (typically colored red or yellow) are characterized by an excess of electrons and are susceptible to electrophilic attack. These areas often correspond to lone pairs on heteroatoms. In this compound, such regions would be expected around the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are targets for nucleophilic attack. researchgate.net These are typically found around hydrogen atoms, particularly the acidic proton of the hydroxyl group. researchgate.net The MEP map provides a comprehensive picture of the molecule's reactive surface, guiding the understanding of intermolecular interactions.

Prediction and Interpretation of Spectroscopic Data (NMR, UV-Vis, IR)

Computational methods, particularly DFT, are widely used to predict and help interpret various types of molecular spectra. nih.gov

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule. scirp.org By calculating the second derivatives of the energy with respect to atomic positions, a theoretical IR spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to better match experimental data. This allows for the assignment of specific vibrational modes (e.g., O-H stretch, C=N stretch) to the bands observed in an experimental FT-IR spectrum. researchgate.net

NMR Spectroscopy: The chemical shifts (δ) in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. Theoretical ¹H and ¹³C NMR spectra can be simulated for this compound, and the calculated chemical shifts can be compared to experimental values to confirm the molecular structure and aid in the assignment of specific resonances. researchgate.netnottingham.edu.my

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which are observed in UV-Vis spectroscopy. nottingham.edu.my The calculation provides the excitation energies and oscillator strengths for the transitions, which correspond to the absorption wavelengths (λmax) and intensities. For this compound, TD-DFT can identify the nature of the electronic transitions, such as π→π* transitions within the aromatic system. researchgate.net

Conformational Landscape and Energy Calculations

Molecules with rotatable single bonds, like the C-C bond connecting the quinoline and phenol rings in this compound, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers (rotamers) and determine their relative energies. researchgate.net

This is achieved by systematically rotating the dihedral angle of the bond and calculating the potential energy at each step. The resulting plot of energy versus dihedral angle is known as a potential energy surface scan. The minima on this surface correspond to stable, low-energy conformers, while the maxima represent the energy barriers to rotation. researchgate.net For this compound, this analysis would reveal the preferred orientation of the phenol ring relative to the quinoline ring and the energy required to rotate between different conformations. This information is crucial for understanding the molecule's three-dimensional shape and how its structure might influence its biological or material properties.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. mdpi.com

This process involves locating and characterizing the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier (activation energy) that must be overcome for the reaction to occur. For a potential reaction involving this compound, such as an electrophilic substitution on the phenol ring or a reaction at the quinoline nitrogen, DFT calculations can be used to model the step-by-step mechanism. By comparing the activation energies of different possible pathways, the most favorable mechanism can be determined, providing detailed insights into the reaction's feasibility and selectivity that can be difficult to obtain through experimental means alone. mdpi.com

Advanced Applications and Functional Properties Excluding Clinical/drug/safety

Role as a Ligand in Coordination Chemistry and Catalysis

The quinoline (B57606) nucleus is a well-established ligand in organometallic catalysis, and its derivatives are instrumental in a variety of chemical transformations. The presence of both a nitrogen atom in the quinoline ring and a hydroxyl group on the phenol (B47542) ring in 3-Quinolin-3-ylphenol allows it to act as a versatile ligand, coordinating with metal centers to facilitate catalytic processes.

Transition metal-catalyzed C-H functionalization has become a powerful tool in organic synthesis, offering an efficient pathway to increase molecular complexity. nih.gov Quinoline derivatives are frequently employed as directing groups or ligands in these reactions to control regioselectivity. nih.govrsc.org The nitrogen atom of the quinoline ring can coordinate to a metal catalyst, bringing it into proximity with specific C-H bonds and enabling their activation. nih.gov

While direct studies specifying this compound as a ligand in C-H functionalization are not extensively documented, the principles of coordination chemistry suggest its potential utility. For instance, related compounds like 2-(8-Nitroquinolin-3-yl)phenol have been shown to act as effective temporary directing groups in meta-directed C-H functionalization, facilitating selective alkenylation and acetoxylation of arenes. researchgate.netresearchgate.net This indicates that the quinolinylphenol scaffold can indeed participate in and direct such catalytic cycles. In a hypothetical scenario, the nitrogen of the quinoline in this compound could coordinate to a palladium or rhodium center, directing the functionalization of either the quinoline or the phenol ring, depending on the reaction conditions and the specific C-H bond targeted. The catalytic synthesis of tricyclic quinoline derivatives from the reaction of benzocyclic amines and alkynes has been achieved using cationic ruthenium-hydride complexes, highlighting the role of metal-ligand cooperation in activating substrates. nih.govredalyc.org

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a major field in asymmetric synthesis. mdpi.comrsc.org While the direct application of this compound as an organocatalyst is not prominently featured in the literature, related structures have shown promise. For example, the asymmetric [3+3] annulation of 3-hydroxyquinolin-2-ones has been successfully achieved using N-heterocyclic carbene (NHC) organocatalysis. rsc.org This suggests that the hydroxyl-substituted quinoline framework can participate in organocatalytic transformations.

The phenolic hydroxyl group in this compound could potentially act as a Brønsted acid or a hydrogen bond donor, activating substrates in a reaction. Furthermore, the quinoline nitrogen provides a Lewis basic site. This bifunctional nature could be exploited in cooperative catalysis. Asymmetric synthesis of quinoline-naphthalene atropisomers has been achieved through central-to-axial chirality conversion catalyzed by chiral phosphoric acids, demonstrating the utility of acidic moieties in conjunction with quinoline structures to control stereochemistry. researchgate.netnih.gov

Supramolecular Assembly and Host-Guest Chemistry

The combination of a planar aromatic quinoline system and a hydrogen-bonding phenol group makes this compound an excellent candidate for constructing ordered supramolecular assemblies. These assemblies are governed by non-covalent interactions and are of great interest in materials science and molecular recognition.

Self-assembly is the spontaneous organization of molecules into well-defined structures. For this compound, the key drivers for self-assembly would be hydrogen bonding involving the phenolic hydroxyl group and π-π stacking interactions between the aromatic rings. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.

A study on a quinoline derivative-based supramolecular gel demonstrated that the combination of quinoline and naphthalene (B1677914) moieties can lead to the formation of stable gels through self-assembly in organic solvents. nih.gov This gel exhibited bright fluorescence, indicating the formation of an ordered structure. While a different quinoline derivative, this highlights the potential of such molecules to form extended supramolecular polymers. The principles of host-guest chemistry, where a larger host molecule encapsulates a smaller guest molecule, are also relevant. mdpi.com The asymmetric hydrogenation of quinoline derivatives has been shown to be regulated by host-guest interactions with oligo(ethylene glycol)s, where the encapsulation of the quinolinium salt by the polymer chain affects the catalytic activity. nih.gov This demonstrates that the quinoline scaffold can participate in specific molecular recognition events.

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which are dictated by the arrangement of molecules in the crystal lattice. This arrangement is controlled by non-covalent interactions. For this compound, the primary non-covalent interactions would be:

Hydrogen Bonding: The phenolic -OH group can act as both a hydrogen bond donor and acceptor, leading to the formation of strong and directional intermolecular connections.

π-π Stacking: The extended aromatic systems of the quinoline and phenyl rings can stack on top of each other, contributing to the stability of the crystal packing.

C-H···π Interactions: The hydrogen atoms on the aromatic rings can interact with the electron clouds of adjacent rings.

Development of Chemosensors and Biosensors for Analytical Applications

The fluorescent properties of the quinoline ring system, coupled with its ability to chelate metal ions, make quinoline derivatives excellent platforms for the development of chemosensors. researchgate.net The phenolic group in this compound can also participate in ion binding and modulate the electronic properties of the molecule, making it a promising candidate for sensor applications.

Quinoline-based fluorescent sensors often operate on principles such as photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). Upon binding to a target analyte, such as a metal ion, the fluorescence of the quinoline fluorophore can be either quenched ("turn-off" sensor) or enhanced ("turn-on" sensor).

Several studies have demonstrated the efficacy of quinoline derivatives as fluorescent chemosensors for various metal ions. For instance, a quinoline-based Schiff base has been developed for the selective "on-off" detection of Pb²⁺ ions with a detection limit in the micromolar range. nih.gov Another quinoline derivative was synthesized as a water-soluble "turn-on" sensor for Zn²⁺, showing a 317-fold fluorescence enhancement. rsc.org Furthermore, quinoline derivatives have been designed for the highly selective and sensitive detection of Fe³⁺ through fluorescence quenching. rsc.orgnih.gov

The following table summarizes the performance of several quinoline-based fluorescent chemosensors for metal ion detection, illustrating the potential of this class of compounds in analytical applications.

| Sensor Type | Target Ion | Sensing Mechanism | Detection Limit | Reference |

|---|---|---|---|---|

| Quinoline-based mono Schiff base | Pb²⁺ | Fluorescence Quenching | 9.9 x 10⁻⁷ M | nih.gov |

| Water-soluble quinoline derivative | Zn²⁺ | Fluorescence Enhancement ("Turn-on") | 4.48 μM | rsc.org |

| Modified quinoline fluorophore | Fe³⁺ | Fluorescence Quenching | Not Specified | rsc.org |

| 1,3-dioxoisoindolin-2-yl quinoline-2-carboxylate | Fe³⁺ | Fluorescence "On-off" | 16 x 10⁻⁸ M | researchgate.net |

| Modified quinoline group | Fe³⁺ | Fluorescence Quenching | 0.16841 μM | nih.gov |

In the context of biosensors, phenolic compounds are important targets for environmental monitoring. researchgate.net Biosensors for phenols often utilize enzymes like tyrosinase, which catalyzes the oxidation of phenols. researchgate.net While direct applications of this compound in biosensors are not widely reported, its phenolic moiety makes it a potential substrate for such enzymatic detection methods. Alternatively, it could be functionalized and immobilized onto a transducer surface to act as a recognition element in a biosensor for other target molecules.

Exploration in Advanced Materials Science

The unique molecular architecture of this compound, which combines the electron-rich phenol ring with the electron-deficient quinoline moiety, suggests its potential as a building block in the development of advanced materials. While specific research on this compound in this domain is not extensively documented in publicly available literature, the known properties of its constituent functional groups and related quinoline derivatives provide a basis for exploring its potential applications. Quinoline derivatives are recognized for their utility in materials science due to their credible coordinating ability and valuable metal recognition properties. mdpi.com

Organic Electronics and Optoelectronic Materials

The quinoline scaffold is a significant component in the design of materials for organic electronics. Its derivatives have been identified as promising materials for the emission layer of organic light-emitting diodes (OLEDs) and for use in transistors. researchgate.net The electron-accepting nature of the quinoline ring system makes it a candidate for creating n-type organic semiconductors, which are essential for the fabrication of various electronic devices. Quinoxaline derivatives, which share structural similarities with quinolines, are noted for their potential as electron-transporting materials in applications such as organic solar cells and OLEDs. nih.gov

The combination of the electron-donating phenol group with the electron-accepting quinoline group in this compound could lead to intramolecular charge transfer (ICT) characteristics. Materials exhibiting ICT are often investigated for their nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics, including frequency conversion and optical switching. While direct studies on the NLO properties of this compound are not available, the general principle of combining donor and acceptor moieties is a well-established strategy for designing NLO-active molecules.

Table 1: Potential Optoelectronic Properties of Quinoline-Based Materials

| Property | Potential Application | Rationale based on Quinoline Structure |

| Electron Transport | Organic Field-Effect Transistors (OFETs), Organic Solar Cells (OSCs) | The electron-deficient nature of the quinoline ring can facilitate electron mobility. |

| Light Emission | Organic Light-Emitting Diodes (OLEDs) | The rigid, planar structure of the quinoline core can support efficient electroluminescence. |

| Nonlinear Optics (NLO) | Optical Switching, Frequency Conversion | The combination of electron-donating and -accepting groups can lead to significant second-order NLO responses. |

| Note: This table is illustrative and based on the general properties of quinoline derivatives, as specific data for this compound is not available. |

Polymer and Composite Material Integration

The incorporation of quinoline derivatives into polymers can impart desirable thermal, mechanical, and electronic properties to the resulting materials. For instance, new quinoline-based alternating copolymers containing fluorene (B118485) units have been synthesized and characterized. acs.org Similarly, novel quinoline-based polybenzoxazines have been developed for applications such as corrosion-resistant coatings and materials for oil-water separation. tandfonline.com The phenolic hydroxyl group in this compound provides a reactive site for polymerization reactions, allowing for its integration into polymer backbones or as a pendant group. This could be particularly relevant in the synthesis of modified phenolic resins, which are used to create robust composite materials. sciencepublishinggroup.com

The integration of this compound into a polymer matrix could enhance the thermal stability and flame retardancy of the composite, as nitrogen-containing heterocyclic compounds are known to contribute to char formation. Furthermore, the presence of the quinoline moiety could introduce specific functionalities, such as antimicrobial properties or the ability to coordinate with metal ions, leading to the development of functional composites.

Table 2: Potential Applications of this compound in Polymer and Composite Materials

| Application Area | Potential Role of this compound | Expected Improvement in Material Properties |

| High-Performance Coatings | Monomer for polybenzoxazine synthesis | Enhanced thermal stability, corrosion resistance, and hydrophobicity. tandfonline.com |

| Advanced Composites | Additive or comonomer in phenolic resins | Improved mechanical strength and thermal properties. sciencepublishinggroup.com |

| Functional Polymers | Building block for specialty polymers | Introduction of metal-coordinating sites or antimicrobial activity. mdpi.com |

| Note: This table illustrates potential applications based on the known reactivity of phenols and the properties of quinoline derivatives, as specific research on this compound in these applications is limited. |

Applications in Agrochemical and Veterinary Research (mechanistic focus)

Quinoline and its derivatives have a long history of being investigated for a wide range of biological activities, which has led to their use in both medicinal chemistry and agrochemical research. researchgate.netbenthamscience.com The quinoline scaffold is considered a privileged structure in the design of new pesticides. nih.gov

In the context of agrochemicals, quinoline derivatives have been developed as fungicides, with research focusing on their structure-activity relationships and mechanisms of action. nih.gov The biological activity of quinolones, a class of compounds related to quinolines, is often attributed to their ability to inhibit nucleic acid synthesis by targeting bacterial topoisomerases like DNA gyrase and topoisomerase IV. nih.gov This mechanism disrupts DNA replication and repair, leading to cell death. While this is a well-established mechanism for the antimicrobial effects of quinolones, the specific mechanistic pathways for other quinoline derivatives in agrochemical applications can vary.

For this compound, its potential as an agrochemical could stem from several possible mechanisms, inferred from the broader class of quinoline compounds. The molecule could act as an enzyme inhibitor, a disruptor of cellular membranes, or interfere with other vital biochemical pathways in pests and pathogens. The phenolic hydroxyl group might also play a role in its biological activity, potentially through hydrogen bonding interactions with target enzymes or by acting as a pro-pesticide that is metabolized to a more active form within the target organism.

In veterinary research, the broad-spectrum antimicrobial activity of quinolones has made them a valuable class of drugs for treating bacterial infections in animals. nih.gov The mechanism of action, as in bacteria affecting agriculture, involves the inhibition of DNA gyrase and topoisomerase IV. nih.gov The extensive use of quinolones in the veterinary field underscores the potential for quinoline-based compounds in animal health. nih.gov However, there is no specific information available on the investigation of this compound for veterinary applications. Any potential use would likely be predicated on its antimicrobial or antiparasitic properties, with a mechanism of action that would need to be elucidated through dedicated research.

Mechanistic Biological Investigations in Vitro and Non Clinical Focus

Enzyme Inhibition Studies

The quinoline (B57606) nucleus is a core structure in many enzyme inhibitors. Investigations into related compounds suggest that a 3-quinolin-3-ylphenol structure could exhibit inhibitory activity against several key enzymes.

Cyclooxygenase (COX): Derivatives of 2-(4-phenylquinoline-2-yl)phenol have been identified as potent COX-2 inhibitors. nih.gov In vitro assays demonstrated that specific substitutions on the phenol (B47542) and phenyl rings lead to significant inhibitory activity, with some compounds showing IC50 values in the nanomolar range (e.g., 0.026 µM). nih.gov The mechanism for selective COX-2 inhibition by diarylheterocyclic compounds, which share structural similarities, is described as a unique three-step, time-dependent, pseudo-irreversible process. nih.govresearchgate.net This involves the inhibitor first binding to the enzyme, followed by a conformational change that results in a more tightly bound, stable complex. researchgate.net

Chorismate Mutase: Chorismate mutase is a key enzyme in the shikimate pathway of bacteria, fungi, and plants, making it an attractive target for antimicrobial agents. nih.gov The enzyme is subject to allosteric inhibition by tyrosine and activation by tryptophan. nih.gov While direct inhibition by quinoline-phenol structures is not extensively documented, the general principle of targeting this enzyme involves compounds that can interfere with its allosteric sites or mimic the transition state of its substrate, chorismate. nih.govnih.gov

Phosphodiesterase 4 (PDE4): Quinoline-based compounds are recognized as potent PDE4 inhibitors. mdpi.comresearchgate.net PDE4 is a key enzyme in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), and its inhibition is a therapeutic strategy for inflammatory diseases. mdpi.comnih.govnih.gov The mechanism of inhibition for quinoline-based PDE4 inhibitors involves interaction with small (Q1) and large (Q2) lipophilic pockets within the enzyme's active site. mdpi.comresearchgate.net Specific interactions, such as π–π stacking between the quinoline ring and a phenylalanine residue, are crucial for binding and inhibitory activity. mdpi.comresearchgate.net Certain 8-methoxyquinoline analogues have demonstrated IC50 values in the low picomolar range. researchgate.net

Topoisomerase II: Topoisomerase II (Topo II) is a vital enzyme for resolving DNA topological problems during replication and transcription, and it is a major target for anticancer drugs. mdpi.comnih.gov Quinoline derivatives have been investigated as Topo II inhibitors. mdpi.com These inhibitors can act through two primary mechanisms: as "poisons" that stabilize the transient Topo II-DNA cleavage complex, leading to lethal double-strand breaks, or as "catalytic inhibitors" that prevent the enzyme from binding to or cleaving DNA. mdpi.comnih.govacs.org The specific mechanism can be influenced by the electronic properties of substituents on the molecule. acs.org For instance, pyrazolo[4,3-f]quinoline derivatives have shown potent inhibition of Topo IIα, with one compound inhibiting 88.3% of enzyme activity, comparable to the standard drug etoposide. mdpi.com

| Enzyme Target | Derivative Class | Mechanism of Action | Reported Potency (Example) |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 2-(4-phenylquinoline-2-yl)phenol | Time-dependent, pseudo-irreversible inhibition. nih.govresearchgate.net | IC50 = 0.026 µM nih.gov |

| Phosphodiesterase 4 (PDE4) | 8-methoxyquinoline | Interaction with Q1/Q2 lipophilic pockets; π–π stacking. mdpi.comresearchgate.net | IC50 = 0.06 nM mdpi.comresearchgate.net |

| Topoisomerase IIα | Pyrazolo[4,3-f]quinoline | Catalytic inhibition. mdpi.com | 88.3% inhibition mdpi.com |

Receptor Binding and Activation Studies (in vitro)

The phenolic and quinoline moieties are both known to interact with various receptors. In vitro binding assays are crucial for determining the affinity and selectivity of compounds like this compound for these targets.

Phenolic compounds are widely recognized for their potential to bind to the estrogen receptor (ER), and some are classified as endocrine disruptors. nih.gov The binding ability is often attributed to the phenol group on a hydrophobic backbone, which can mimic the natural hormone estradiol. researchgate.net In vitro receptor binding assays, such as ELISA-based methods and time-resolved fluorescence resonance energy transfer (TR-FRET) assays, are used to quantify the binding affinity of phenolic compounds to ERα and ERβ. nih.govnih.gov These studies have shown that various substituted phenols can competitively bind with the estrogen receptor. nih.gov Quinoline-based ligands have also been developed as selective estrogen receptor modulators (SERMs), identified through cell-free microsphere-based binding assays that profile interactions with conformation-sensing peptides. nih.gov

Furthermore, the quinoline scaffold has been used to develop ligands for other receptors, such as dopamine D3 receptors, demonstrating the versatility of this chemical structure in receptor-targeted drug design. semanticscholar.org

Modulatory Effects on Cellular Pathways (in vitro, e.g., NF-kB signaling)

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immune response, and cell survival. globalsciencebooks.info Its dysregulation is linked to numerous diseases, including cancer and inflammatory disorders. globalsciencebooks.infonih.gov

In vitro studies have demonstrated that novel quinoline molecules can act as potent inhibitors of the canonical NF-κB pathway. nih.gov In one study using an NF-κB reporter cell line (HeLa), a quinoline compound known as Q3 was shown to significantly inhibit TNF-α-induced NF-κB activation at concentrations as low as 5 µM. nih.gov The proposed mechanism suggests that this quinoline molecule interferes with the DNA-binding activity of the p65/NF-κB transcription factor rather than preventing the degradation of its inhibitor, IκB. nih.gov This leads to reduced transcription of NF-κB target genes. nih.gov

Polyphenolic compounds, a class to which this compound belongs, are well-documented modulators of NF-κB signaling. frontiersin.orgmdpi.com Flavonoids and other phenols can suppress NF-κB activation by inhibiting the IKK complex, preventing IκBα degradation, and blocking the nuclear translocation of NF-κB. mdpi.com This modulation is often linked to the antioxidant properties of phenols, which can counteract the oxidative stress that activates NF-κB. nih.gov The PI3K/Akt and MAPK signaling pathways are frequently upstream of NF-κB and are also targeted by polyphenolic compounds. frontiersin.org

Cell Line-Based Studies for Mechanistic Understanding of Cellular Processes

The anti-proliferative effects of quinoline-phenol derivatives have been extensively studied in various cancer cell lines, revealing multiple mechanisms of action.

Anti-proliferative Effects and Mechanism of Action: Quinoline-based compounds have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), and non-small cell lung cancer (NCI-H460). nih.govekb.egresearchgate.net

Mechanistic studies in HepG2 cells have shown that quinoline and thieno[3,2-b]pyridine derivatives can induce cell cycle arrest and apoptosis. researchgate.netnih.govnih.gov For example, one thieno[3,2-b]pyridine derivative caused cell cycle arrest in the G2/M phase. nih.gov Another study found that a specific compound induced a 59-fold increase in apoptosis in HepG2 cells and arrested the cell cycle at both the G0-G1 and G2/M phases. researchgate.net The underlying mechanisms often involve the modulation of key signaling molecules. The polyphenol fisetin, for instance, was shown to induce both apoptosis and necroptosis in HepG2 cells by increasing the expression of TNFα while decreasing NF-κB activity, reducing the anti-apoptotic protein Bcl-2, and elevating levels of Bax and caspase-3. nih.gov

In NCI-H460 lung cancer cells, a novel quinoline-based Iridium(III) complex exhibited extremely high cytotoxicity (IC50 = 5.05 nM). nih.gov Its mechanism of action was attributed to inducing G1 cell cycle arrest and promoting apoptosis by activating the mitochondrial dysfunction pathway. nih.gov

| Cell Line | Compound Class | Observed Effect | Underlying Mechanism |

|---|---|---|---|

| HepG2 (Hepatocellular Carcinoma) | Thieno[3,2-b]pyridine | Cell cycle arrest in G2/M phase. nih.gov | Decrease in S phase cell population. nih.gov |

| HepG2 (Hepatocellular Carcinoma) | Isoquinoline | 59-fold increase in apoptosis. researchgate.net | Cell cycle arrest at G0-G1 and G2/M phases. researchgate.net |

| HepG2 (Hepatocellular Carcinoma) | Fisetin (Polyphenol) | Induction of apoptosis and necroptosis. nih.gov | Inhibition of NF-κB; modulation of Bcl-2 family proteins. nih.gov |

| NCI-H460 (Lung Cancer) | Quinoline-based Ir(III) complex | High cytotoxicity (IC50 = 5.05 nM). nih.gov | G1 cell cycle arrest; mitochondrial dysfunction pathway. nih.gov |

Antimicrobial Action Mechanisms (in vitro)

Both quinoline and phenol derivatives are known for their antimicrobial properties. researchgate.netmdpi.com Their mechanisms of action are multifaceted, often involving the disruption of microbial cell integrity and vital metabolic processes.

The antimicrobial efficacy of polyphenols is largely attributed to their chemical structure, particularly the hydroxyl groups on the phenol ring. mdpi.com These groups can interact with microbial cell membranes, leading to increased permeability, loss of integrity, and conformational changes in membrane proteins. frontiersin.org This disruption can cause the leakage of essential intracellular components and ultimately cell death.

Furthermore, these compounds can inhibit intracellular enzymes and harm nucleic acids. mdpi.com The ability of phenols to form complexes with metal ions can also amplify their antimicrobial activity. mdpi.com Studies on 5-aminoquinoline and 3-aminophenol derivatives have confirmed their activity against various bacterial and fungal strains in vitro. researchgate.net Similarly, various quinoline-3-carboxylic acids have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net

Future Perspectives and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. mdpi.comnih.gov For 3-Quinolin-3-ylphenol, these computational tools could be instrumental in several ways:

Predictive Modeling: AI algorithms can be trained on large datasets of known quinoline (B57606) and phenol (B47542) derivatives to predict the potential biological activities, toxicity, and physicochemical properties of this compound and its hypothetical derivatives. nih.gov This in-silico screening can prioritize synthetic efforts towards molecules with the highest probability of desired functions.

De Novo Design: Generative AI models can design novel derivatives of this compound with optimized properties. By defining desired parameters, such as enhanced binding affinity to a specific biological target or improved photophysical characteristics, AI can propose new molecular structures that chemists can then synthesize and test. mdpi.com

Synthesis Route Prediction: Machine learning models can analyze vast reaction databases to predict the most efficient and sustainable synthetic routes for this compound and its analogues, potentially identifying novel catalytic systems or reaction conditions.

High-Throughput Synthesis and Screening for Novel Functions

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds, accelerating the discovery of new functions. nih.govplos.orgnih.govewadirect.comyoutube.com The exploration of this compound would greatly benefit from HTS methodologies:

Combinatorial Chemistry: The synthesis of a library of derivatives based on the this compound scaffold can be automated. By systematically varying substituents on both the quinoline and phenol rings, a diverse set of molecules can be generated for screening.

Assay Development: HTS requires robust and miniaturized assays. For this compound, assays could be developed to screen for various activities, such as kinase inhibition, antibacterial effects, or fluorescent properties. nih.govnih.gov Cell-based assays can provide insights into the compound's effects in a more biologically relevant context. nih.govplos.org

Advanced Characterization Techniques Development

A thorough understanding of the structure-property relationships of this compound requires advanced characterization techniques. While standard methods like NMR and mass spectrometry are fundamental, more sophisticated techniques can provide deeper insights:

Crystallography: Obtaining a single-crystal X-ray structure of this compound would provide definitive information about its three-dimensional conformation, which is crucial for understanding its interactions with biological targets.

Spectroscopic Studies: Advanced spectroscopic techniques, such as time-resolved fluorescence spectroscopy, could be used to investigate the photophysical properties of this compound, particularly if it exhibits interesting fluorescent behavior, a known characteristic of some quinoline derivatives. scielo.br

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to predict and understand the electronic structure, vibrational frequencies, and reactivity of the molecule, complementing experimental data. nih.govnih.govresearchgate.net

Sustainable and Green Chemical Synthesis Approaches

Modern chemical synthesis places a strong emphasis on sustainability and environmentally friendly processes. researchgate.netnih.govnih.govacs.org The development of green synthetic routes for this compound would be a key research focus:

Catalysis: The use of earth-abundant metal catalysts or even metal-free catalytic systems for the synthesis of the quinoline core is a growing trend. nih.gov Reactions such as the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, can often be performed under greener conditions. nih.govresearchgate.netnih.govresearchgate.net

Solvent Selection: The use of water or other environmentally benign solvents in the synthesis of quinolines is highly desirable. nih.govnih.gov Ionic liquids are also being explored as recyclable reaction media. researchgate.net

Atom Economy: Multicomponent reactions, where three or more reactants combine in a single step to form the product, offer high atom economy and efficiency for the synthesis of complex molecules like quinolines. scielo.br

Expanding the Scope of Non-Biomedical Applications

While the quinoline scaffold is prominent in medicinal chemistry, its unique electronic and photophysical properties also make it attractive for materials science. Future research on this compound could explore these non-biomedical applications:

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are known to be used in the development of OLEDs. The specific substitution pattern of this compound could lead to novel materials with tailored emission colors and efficiencies.

Fluorescent Probes and Sensors: The potential fluorescence of this compound could be harnessed to develop chemical sensors for detecting metal ions or other analytes. nih.gov

Dyes and Pigments: The chromophoric nature of the quinoline ring suggests that derivatives of this compound could be investigated as new dyes or pigments with specific color and stability properties. chemicalbook.com

Q & A

Q. How can researchers establish a robust framework for data sharing and collaboration in this compound research?

- Methodological Answer : Use platforms like Zenodo or Figshare for dataset deposition. Adopt standardized metadata templates (e.g., ISA-Tab) for experimental details. Establish data use agreements (DUAs) to address intellectual property concerns. Publish negative results in dedicated journals to reduce publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.